molecular formula C23H23N5O4S2 B2623160 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-48-3

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2623160
CAS No.: 533868-48-3
M. Wt: 497.59
InChI Key: NOVIQWSMUNIWAR-RWEWTDSWSA-N
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Description

Chemical Classification and Structural Taxonomy

This compound belongs to the class of heterocyclic sulfonamide derivatives , specifically integrating a benzothiazole scaffold with a sulfamoyl-benzamide framework. Its structural taxonomy can be dissected as follows:

Component Structural Role
Benzamide core Serves as the central aromatic platform for functional group attachment.
Sulfamoyl group (-SO$$2$$NH$$2$$) Enhances hydrogen-bonding capacity and modulates electronic properties.
3-Ethyl-4-methoxybenzothiazole Provides heterocyclic rigidity and influences lipophilicity.
Cyanoethyl substituents Improve solubility and enable further chemical modifications.

The Z-configuration at the C=N bond in the benzothiazol-2(3H)-ylidene moiety is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets. Nuclear Magnetic Resonance (NMR) and X-ray crystallography data confirm this stereochemical arrangement, with distinct chemical shifts observed for the imine proton (δ 8.2–8.4 ppm in $$^1$$H NMR).

Historical Context of Benzothiazole-Sulfonamide Hybrid Compounds

The fusion of benzothiazole and sulfonamide motifs emerged in the early 21st century, driven by the need to synergize the antimicrobial properties of sulfonamides with the anticancer and anti-inflammatory activities of benzothiazoles. Key milestones include:

  • 2013 : Saeed and Rafique pioneered the synthesis of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene]benzamides, demonstrating their efficacy as antimicrobial agents.
  • 2022 : Advances in dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition highlighted benzothiazole-sulfonamide hybrids as multitarget therapeutics for inflammatory pain.
  • 2025 : Structural optimization efforts introduced cyanoethyl groups to sulfamoyl derivatives, enhancing metabolic stability and target affinity.

These developments underscore the evolutionary trajectory of benzothiazole-sulfonamide hybrids from monofunctional agents to sophisticated, multitarget drug candidates.

Significance in Modern Medicinal Chemistry Research

The compound’s structural complexity enables diverse pharmacological applications:

  • Dual Enzyme Inhibition : The sulfamoyl group interacts with catalytic residues of hydrolases (e.g., sEH and FAAH), while the benzothiazole moiety engages hydrophobic enzyme pockets. This dual mechanism has shown promise in preclinical pain models, with IC$$_{50}$$ values below 10 nM for key targets.
  • Antimicrobial Potential : Analogous compounds exhibit broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide-mediated folate pathway disruption.
  • Drug Design Flexibility : The cyanoethyl substituents permit modular derivatization, enabling structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles.

Table 1 : Key Functional Attributes of this compound

Attribute Impact on Bioactivity
Sulfamoyl group Facilitates hydrogen bonding with enzymatic active sites.
Benzothiazole ring Enhances membrane permeability via lipophilic interactions.
Cyanoethyl substituents Mitigate oxidative metabolism, improving plasma half-life.

Current research prioritizes computational modeling to predict binding affinities and in vivo efficacy. Molecular dynamics simulations reveal stable interactions between the compound’s benzothiazole ring and the hydrophobic subpocket of FAAH, while the sulfamoyl group anchors to catalytic triads. These insights guide the rational design of next-generation hybrids with enhanced selectivity and potency.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-3-28-21-19(32-2)7-4-8-20(21)33-23(28)26-22(29)17-9-11-18(12-10-17)34(30,31)27(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVIQWSMUNIWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and ethyl bromoacetate.

    Introduction of the Benzamide Core: The benzamide structure can be introduced through acylation reactions using suitable benzoyl chloride derivatives.

    Attachment of the Sulfamoyl Group: The sulfamoyl group with cyanoethyl substituents can be introduced via nucleophilic substitution reactions using reagents like bis(2-cyanoethyl)amine and chlorosulfonic acid.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, reaction time, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfamoyl group.

    Reduction: Reduction reactions could target the cyano groups or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound might be explored for its potential as a pharmacophore in drug design. The presence of the benzo[d]thiazole moiety suggests possible interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, such compounds could be used in the development of new materials with specific properties, such as dyes, polymers, or catalysts.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfamoyl group and the benzo[d]thiazole moiety could play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from the literature. Below is a detailed analysis:

Table 1: Key Structural and Spectral Comparisons

Compound Name/ID Molecular Formula Key Functional Groups IR Spectral Data (cm⁻¹) Synthesis Highlights
Target Compound (Z-isomer) C₂₂H₂₁N₅O₃S₂ -SO₂N(C₂H₄CN)₂, Z-benzothiazolylidene, C=O Expected: 2240 (C≡N), 1680 (C=O) Cyanoethylation, imine condensation
Hydrazinecarbothioamides [4–6] Not specified -C=S, -C=O, -NH 1243–1258 (C=S), 1663–1682 (C=O) Nucleophilic addition of isothiocyanate to hydrazides
1,2,4-Triazole-3-thiones [7–9] Not specified -C=S, triazole ring, -NH 1247–1255 (C=S), 3278–3414 (NH) Cyclization of hydrazinecarbothioamides in basic media
N-(Thiadiazol-2-ylidene)benzamides [6, 8a–c] C₁₈H₁₂N₄O₂S to C₂₉H₂₂N₄O₃S Thiadiazole, C=O, aryl substituents 1605–1719 (C=O) Condensation with active methylene compounds

Key Findings

Functional Group Differentiation: The target compound’s N,N-bis(2-cyanoethyl)sulfamoyl group distinguishes it from analogs with simpler sulfonamides or thioamide groups (e.g., [4–6]) . This substitution enhances electron-withdrawing effects and solubility in polar solvents. Unlike tautomeric 1,2,4-triazole-3-thiones ([7–9]), which exhibit thione-thiol equilibrium, the target’s Z-configuration benzothiazolylidene ring imposes fixed geometry, reducing dynamic structural variability .

Spectral Signatures: The absence of C=O bands in triazole derivatives ([7–9]) contrasts with the target’s prominent C=O (amide) and C≡N (cyanoethyl) IR absorptions . Thiadiazole-based benzamides ([6, 8a–c]) share C=O stretches (~1600–1700 cm⁻¹) but lack cyanoethyl-associated peaks .

Synthetic Complexity: The target compound likely requires multi-step cyanoethylation and regioselective imine formation, whereas analogs like [4–6] are synthesized via straightforward hydrazide-isothiocyanate condensations .

Ethyl vs. Methyl Substituents: The ethyl group on the benzothiazole nitrogen may reduce crystallinity compared to smaller methyl groups in compounds like [4g] (3-methylphenyl substituent) .

Biological Activity

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antifungal, anticancer, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent modifications to introduce sulfamoyl and cyanoethyl groups. Characterization techniques such as NMR, HRMS, and IR spectroscopy are employed to confirm the structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its antifungal and anticancer properties.

Antifungal Activity

In vitro studies demonstrate that this compound exhibits significant antifungal activity against strains such as Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values indicate that it performs comparably to established antifungal agents like ketoconazole.

CompoundMIC (μg/mL)Target Organism
This compound1.23C. parapsilosis
Ketoconazole1.20C. parapsilosis

The mechanism of action involves inhibition of ergosterol synthesis by targeting the CYP51 enzyme, crucial for fungal cell membrane integrity.

Cytotoxicity Analysis

Cytotoxicity studies conducted on NIH/3T3 cell lines reveal that the compound has a relatively low cytotoxic profile with IC50 values indicating minimal toxicity at therapeutic concentrations.

CompoundIC50 (μM)Cell Line
This compound187.66NIH/3T3
Doxorubicin>1000NIH/3T3

This suggests that while the compound is effective against fungal cells, it poses a lower risk of affecting normal mammalian cells.

Case Studies

Recent research has focused on derivatives of thiazole compounds similar to this compound. For example, compounds synthesized in a study demonstrated enhanced antifungal activity when electronegative substituents were present on the aromatic rings, which improved their lipophilicity and interaction with fungal enzymes .

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